molecular formula C30H42N2O B116072 trans-N-(2,6-Diethylphenyl)-N'-cyclohexylmethyl-N'-(4-phenylcyclohexyl)urea CAS No. 145410-51-1

trans-N-(2,6-Diethylphenyl)-N'-cyclohexylmethyl-N'-(4-phenylcyclohexyl)urea

Cat. No.: B116072
CAS No.: 145410-51-1
M. Wt: 446.7 g/mol
InChI Key: JEGOWZPPTDFWFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-N-(2,6-Diethylphenyl)-N'-cyclohexylmethyl-N'-(4-phenylcyclohexyl)urea, also known as this compound, is a useful research compound. Its molecular formula is C30H42N2O and its molecular weight is 446.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

145410-51-1

Molecular Formula

C30H42N2O

Molecular Weight

446.7 g/mol

IUPAC Name

1-(cyclohexylmethyl)-3-(2,6-diethylphenyl)-1-(4-phenylcyclohexyl)urea

InChI

InChI=1S/C30H42N2O/c1-3-24-16-11-17-25(4-2)29(24)31-30(33)32(22-23-12-7-5-8-13-23)28-20-18-27(19-21-28)26-14-9-6-10-15-26/h6,9-11,14-17,23,27-28H,3-5,7-8,12-13,18-22H2,1-2H3,(H,31,33)

InChI Key

JEGOWZPPTDFWFH-UHFFFAOYSA-N

SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)N(CC2CCCCC2)C3CCC(CC3)C4=CC=CC=C4

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)N(CC2CCCCC2)C3CCC(CC3)C4=CC=CC=C4

Synonyms

1-(cyclohexylmethyl)-3-(2,6-diethylphenyl)-1-(4-phenylcyclohexyl)urea

Origin of Product

United States

Synthesis routes and methods

Procedure details

To the solution of 2 g of N-(4-phenylcyclohexyl)-N-cyclohexylmethylamine in dichloromethane was added 2 ml of pyridine and to the mixture was added a solution of 1.6 g of 2,6-diethylphenylisocyanate in 30 ml of dichloromethane dropwise. After the mixture was stirred at room temperature, to the solution was added diluted hydrochloric acid and extracted with ethyl acetate. The extract was washed with water, aqueous sodium hydrogencarbonate solution and saturated brine and then dried over magnesium sulfate. The solvent was distilled away in vacuo to give 2 g of crude crystals. The crystals were recrystallized from the mixture of ethyl acetate and hexane to give 1.2 g of N-(2,6-diethylphenyl)-N'-cyclohexylmethyl-N'-(4-phenylcyclohexyl)urea, melting at 166°-168° C.
Name
N-(4-phenylcyclohexyl)-N-cyclohexylmethylamine
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.